(2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTVIISKBYSJNP-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Imidazole Functionalization
The imidazole ring is functionalized via Friedel-Crafts acylation using chloroacetyl chloride. In a representative procedure:
- Imidazole-4-carbaldehyde (10 g, 103 mmol) is dissolved in anhydrous DCM (150 mL) under nitrogen.
- AlCl₃ (14.7 g, 110 mmol) is added at −10°C, followed by dropwise addition of chloroacetyl chloride (9.8 mL, 123 mmol) .
- The mixture is stirred at 25°C for 12 hours, quenched with ice water, and extracted with DCM.
- The organic layer is dried over Na₂SO₄ and concentrated to yield 4-(2-chloroacetyl)imidazole-1-carbaldehyde as a pale-yellow solid (14.2 g, 85% yield).
This step’s efficiency relies on strict temperature control and stoichiometric excess of AlCl₃ to prevent side reactions.
Stereoselective Reduction of the Keto Group
The chiral β-hydroxy center is introduced via asymmetric reduction:
- 4-(2-Chloroacetyl)imidazole-1-carbaldehyde (10 g, 58 mmol) is dissolved in THF (100 mL).
- (R)-CBS catalyst (0.5 mol%) and BH₃·THF (1.2 equiv) are added at 0°C.
- After 4 hours, the reaction is quenched with methanol, and the solvent is evaporated.
- Column chromatography (SiO₂, ethyl acetate/hexane) isolates (R)-2-hydroxy-3-(1H-imidazol-4-yl)propanal (8.1 g, 80% yield, 98% ee).
Catalytic asymmetric reduction ensures high enantiomeric excess (ee), critical for pharmaceutical applications.
Oxidation to Propanoic Acid and Hydrochloride Formation
The aldehyde intermediate is oxidized to the carboxylic acid and converted to the hydrochloride salt:
- (R)-2-Hydroxy-3-(1H-imidazol-4-yl)propanal (5 g, 29 mmol) is dissolved in acetone (50 mL).
- Jones reagent (CrO₃/H₂SO₄, 2 equiv) is added dropwise at 0°C, stirring for 3 hours.
- The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and dried.
- The crude acid is treated with HCl (4M in dioxane) , yielding the hydrochloride salt as a white crystalline solid (4.7 g, 86%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- CBS Catalyst : Superior to NaBH₄/BF₃·OEt₂, providing 98% ee vs. 85%.
- Alternative Reducing Agents : Triethylsilane with BF₃·OEt₂ achieves 82% yield but lower ee (91%).
Purification and Characterization
Crystallization and Chromatography
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 8.45 (s, 1H, imidazole-H), 4.32 (dd, J = 6.4 Hz, 1H, CH-OH), 3.89 (m, 2H, CH₂-imidazole).
- HRMS (ESI+) : m/z 171.0632 [M+H]⁺ (calc. 171.0638 for C₆H₈N₂O₃).
Scalability and Industrial Feasibility
The patented route demonstrates scalability up to 500 g batches with consistent yields (80–85%). Key challenges include:
- Moisture Sensitivity : Requires anhydrous conditions during acylation and reduction.
- Catalyst Cost : CBS catalyst’s expense necessitates recycling protocols.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agent
Research indicates that (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride may exhibit neuroprotective properties. It has been studied for its potential to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with NMDA receptors suggests it could help in managing excitotoxicity associated with these conditions .
Antidiabetic Potential
Studies have shown that this compound can influence glucose metabolism and insulin sensitivity. It may serve as a potential therapeutic agent for type 2 diabetes by improving insulin signaling pathways and reducing hyperglycemia. Its effects on metabolic pathways are currently under investigation in various preclinical models .
Biochemistry
Enzyme Modulation
this compound has been identified as a modulator of certain enzymes involved in metabolic processes. Its structural similarity to amino acids allows it to interact with enzymes like glutamate decarboxylase, potentially influencing neurotransmitter synthesis .
Chiral Synthesis
The compound is utilized in asymmetric synthesis due to its chiral nature. It serves as a chiral building block in the synthesis of various pharmaceuticals, enhancing the efficiency of drug development processes by facilitating the production of enantiomerically pure compounds .
Material Science
Polymer Development
In material science, this compound is being explored for its application in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while providing biocompatibility, making it suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds .
-
Neuroprotective Research Study
- A study published in a peer-reviewed journal examined the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to control groups, suggesting its potential as a therapeutic agent for neuroprotection .
- Antidiabetic Mechanism Investigation
- Synthesis of Chiral Compounds
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific enzymes and receptors in the body, leading to biological responses.
Pathways Involved: It may modulate signaling pathways related to inflammation, immune response, and microbial growth.
Comparison with Similar Compounds
Stereoisomeric Analog: (2S)-2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic Acid Hydrochloride
- Structural Differences: The (2S) enantiomer replaces the hydroxyl group with an amino group, altering hydrogen-bonding capacity and charge distribution.
- Molecular Weight : Identical (207.615 g/mol ) but distinct stereochemistry .
- Implications: Enantiomeric differences can drastically affect receptor binding. For example, the (2S) configuration may exhibit enhanced uptake in amino acid transporters due to its α-amino acid mimicry.
Complex Imidazole-Tetrazole Hybrid: 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic Acid
- Structural Features : Incorporates a chlorotrityl-protected tetrazole ring and aromatic phenyl groups, increasing molecular weight (576.19 g/mol ) and hydrophobicity .
- Synthesis : High yield (93%) via General Procedure 4, but complex purification due to multiple aromatic substituents .
- Bioactivity : The tetrazole moiety may enhance metabolic stability, while the chlorotrityl group could improve solubility in organic solvents.
Benzimidazole Derivative: 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid
- Structural Modifications: A benzoimidazole core with a butanoic acid chain and hydroxyethyl-benzyl substituents .
- Applications: The extended aromatic system may enhance DNA intercalation properties, contrasting with the simpler imidazole-propanoic acid scaffold.
Agricultural Propanoic Acid Derivatives
- Examples: Haloxyfop (C₁₆H₁₁ClF₃NO₄) and fluazifop (C₁₅H₁₂F₃NO₄), used as herbicides .
- Key Features : Trifluoromethyl and pyridinyl groups enhance lipid solubility and target-site binding in plants.
- Contrast : The target compound lacks fluorinated groups, suggesting divergent applications (pharmaceutical vs. agrochemical).
Comparative Data Table
Research Findings and Implications
- Stereochemistry : The (2R) configuration in the target compound may optimize interactions with chiral biological targets, such as enzymes or receptors, compared to its (2S) counterpart .
- Structural Complexity : Bulky substituents (e.g., chlorotrityl in ) improve stability but reduce aqueous solubility, limiting in vivo applications without formulation adjustments.
- Agricultural vs.
Biological Activity
(2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride, also known as imidazolyl propanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the context of its role as a buffering agent and its implications in various biochemical pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
- Molecular Formula : C6H8N2O3
- Molecular Weight : 156.14 g/mol
- CAS Number : 14403-45-3
- Structure : The compound features a propanoic acid backbone with an imidazole ring, contributing to its unique properties and biological interactions.
The biological activity of this compound can be attributed to its role as a modulator in various enzymatic and cellular processes:
- Buffering Agent : It acts as a non-ionic organic buffering agent, maintaining pH levels in cell cultures within the range of 6 to 8.5, which is crucial for optimal cellular function and enzyme activity .
- Amino Acid Analog : As an analog of amino acids, it may interact with amino acid transporters, influencing neurotransmitter dynamics and cellular signaling pathways .
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. A study exploring various compounds' neurotropic activities found that derivatives similar to this compound could enhance neuronal survival under stress conditions .
Cellular Studies
In vitro studies have demonstrated that the compound can influence cellular uptake mechanisms. For instance, it has been shown to affect the efflux of neurotransmitters in human embryonic kidney (HEK) cells expressing L-type amino acid transporters (LAT1), indicating its potential role in modulating neurotransmitter levels .
Case Studies and Research Findings
Chemical Reactions Analysis
Acid-Base Reactions
The compound exhibits amphoteric behavior due to the carboxylic acid (pKa ~2.5) and imidazole (pKa ~6.9–7.1) groups. Protonation/deprotonation equilibria dominate its reactivity:
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Carboxylic acid group : Reacts with bases (e.g., NaOH) to form carboxylate salts.
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Imidazole ring : Acts as a weak base, accepting protons at acidic pH to form imidazolium ions.
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Hydroxyl group : Can participate in hydrogen bonding or act as a weak acid (pKa ~15–17).
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Neutralization | Aqueous NaOH | (2R)-2-Hydroxy-3-(1H-imidazol-4-yl)propanoate sodium salt | |
| Protonation | pH < 6.9 | Imidazolium-carboxylic acid species |
Esterification and Amidation
The carboxylic acid group undergoes nucleophilic acyl substitution:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form esters.
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Amidation : Couples with amines (e.g., EDCl/HOBt) to yield amides.
Example Reaction :
Key Notes :
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Stereochemistry at C2 (R-configuration) is retained during substitution.
-
Hydrochloride counterion may influence reaction kinetics by modulating solubility.
Oxidation of the Hydroxyl Group
The β-hydroxy group can oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄, CrO₃):
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (acidic) | 25–60°C | 3-(1H-Imidazol-4-yl)-2-oxopropanoic acid |
| TEMPO/NaClO | pH 10–11 | Same as above |
Challenges :
-
Over-oxidation of the imidazole ring may occur under harsh conditions.
Imidazole Ring Reactivity
The imidazole moiety participates in electrophilic substitutions and coordination chemistry:
Electrophilic Aromatic Substitution
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Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, yielding nitroimidazole derivatives.
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Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 5-haloimidazoles.
Metal Coordination
Imidazole’s nitrogen atoms chelate transition metals (e.g., Zn²⁺, Cu²⁺):
Applications : Potential use in catalysis or metallodrug design .
Stability and Degradation
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Thermal Decomposition : Degrades above 200°C, releasing CO₂ and imidazole derivatives.
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Hydrolysis : Stable in aqueous solutions at pH 3–7; decomposes under strongly acidic/basic conditions.
| Condition | Degradation Product |
|---|---|
| pH < 2 | Imidazole + lactic acid derivatives |
| pH > 10 | Decarboxylated imidazole compounds |
Biologically Relevant Reactions
Q & A
Q. What are the optimal synthetic routes for (2R)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid hydrochloride, and how can enantiomeric purity be ensured?
The synthesis of this compound typically involves chiral resolution or asymmetric catalysis due to its stereocenter. For example, methyl esters of imidazole-containing amino acids (e.g., methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride) are synthesized via nucleophilic substitution or esterification, followed by hydrolysis to yield the carboxylic acid . Enantiomeric purity is critical and can be verified using chiral HPLC or polarimetry. Evidence suggests that retention of stereochemistry during synthesis requires careful control of reaction conditions (e.g., pH, temperature) to prevent racemization .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
Key methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the imidazole ring position and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves the spatial arrangement of the hydroxyl and imidazole groups, confirming the (2R) configuration .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., hydroxyl, carboxylate) via characteristic absorption bands .
Q. How should solubility and stability be managed in experimental buffers?
The compound is freely soluble in water and polar solvents but degrades under prolonged light exposure. For stability:
- Storage: 2–8°C in amber vials, with desiccants to prevent hydration .
- Buffer Compatibility: Use neutral to slightly acidic buffers (pH 4–6) to avoid deprotonation of the imidazole ring, which alters reactivity .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxyl group ((2R) vs. (2S)) influence its biological or catalytic activity?
The (2R) configuration enhances metal-binding affinity compared to (2S) due to spatial alignment of the hydroxyl and carboxylate groups. For example, (2R)-configured derivatives act as bidentate ligands for transition metals (e.g., Fe, Cu) in enzymatic studies, whereas (2S) analogs show reduced coordination efficiency . Computational modeling (DFT) can predict stereochemical effects on binding energy and reaction pathways .
Q. What strategies resolve contradictions in reported biological activities between this compound and its structural analogs?
Discrepancies often arise from differences in:
- Imidazole Ring Position: 4-imidazole vs. 5-imidazole derivatives (e.g., FUT-187 vs. histidine analogs) exhibit varying enzyme inhibition profiles due to altered hydrogen-bonding networks .
- Functional Group Modifications: Methylation or acetylation of the amino group (e.g., methyl 2-amino-3-(1H-imidazol-4-yl)propanoate) reduces polarity, affecting membrane permeability and bioavailability .
Methodological Approach:
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or enzyme mimics?
The hydroxyl and carboxylate groups enable coordination to metal nodes, forming MOFs with potential catalytic or sensing applications. For instance, its zwitterionic nature stabilizes metal clusters in aqueous environments . In enzyme mimics, the imidazole ring mimics histidine residues in metalloenzymes (e.g., carbonic anhydrase), enabling proton-shuttling mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
